molecular formula C18H18ClNO5 B5200173 1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5200173
M. Wt: 363.8 g/mol
InChI Key: XUDWFCSQAKNFKC-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound with a unique structure that includes chloro, nitro, phenoxy, ethoxy, methoxy, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-methoxy-4-prop-2-enylbenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-3-4-13-5-7-17(18(11-13)23-2)25-10-9-24-16-8-6-14(20(21)22)12-15(16)19/h3,5-8,11-12H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWFCSQAKNFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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